![molecular formula C19H17ClN6O2 B1139456 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1297537-33-7](/img/structure/B1139456.png)
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
Ketodarolutamide, also known by its developmental code names ORM-15341 and BAY-1896953, is a nonsteroidal antiandrogen. It is the major active metabolite of darolutamide, a compound used in the treatment of prostate cancer in men . Ketodarolutamide acts as a highly selective, high-affinity, competitive silent antagonist of the androgen receptor .
Wirkmechanismus
Target of Action
ORM-15341, also known as ketodarolutamide, is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of darolutamide . The primary target of ORM-15341 is the androgen receptor (AR), a nuclear receptor that is activated by binding of androgen hormones . The AR signaling pathways are the main oncogenic drivers of prostate cancer and the primary target for treatment .
Mode of Action
ORM-15341 acts as a highly selective, high-affinity, competitive silent antagonist of the androgen receptor (AR) . It inhibits testosterone-induced nuclear translocation of AR . Importantly, ORM-15341 also blocks the activity of the tested mutant ARs arising in response to antiandrogen therapies, including the F876L mutation that confers resistance to enzalutamide and ARN-509 .
Biochemical Pathways
ORM-15341 affects the AR signaling pathway. By acting as an antagonist, it prevents the activation of AR by androgens, thereby inhibiting the downstream effects of AR activation. This includes the transcription of genes involved in cell growth and proliferation, which are typically upregulated in prostate cancer .
Result of Action
The antagonistic action of ORM-15341 on the AR leads to a reduction in the growth of AR-overexpressing VCaP prostate cancer cells both in vitro and in a castration-resistant VCaP xenograft model . By blocking the activity of both overexpressed and mutated ARs, ORM-15341 overcomes resistance to AR-targeted therapies .
Vorbereitungsmethoden
Die Synthese von Ketodarolutamid umfasst mehrere Schritte, beginnend mit geeigneten Pyrazolderivaten. Die Syntheseroute umfasst in der Regel:
Bildung des Pyrazolrings: Dies beinhaltet die Cyclisierung von Hydrazinderivaten mit Diketonen.
Substitutionsreaktionen: Einführung der Chlor- und Cyanogruppen am aromatischen Ring.
Amidierung: Bildung der Carboxamidgruppe durch Reaktion mit geeigneten Aminen.
Industrielle Produktionsverfahren sind für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren umfassen häufig die Verwendung fortschrittlicher katalytischer Systeme und kontrollierter Reaktionsbedingungen, um Nebenprodukte zu minimieren und die Effizienz zu maximieren .
Analyse Chemischer Reaktionen
Ketodarolutamid unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Diese Reaktion kann am Pyrazolring auftreten und zur Bildung hydroxylierter Derivate führen.
Reduktion: Die Reduktion der Nitrogruppen am aromatischen Ring kann zur Bildung von Aminen führen.
Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere in Gegenwart starker Nucleophile.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity. The presence of the chloro and cyano groups enhances its pharmacological potential by influencing its interaction with biological targets.
Androgen Receptor Modulation
The primary application of 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide lies in its role as a SARM. SARMs are designed to selectively modulate androgen receptors in specific tissues, thereby providing therapeutic benefits while minimizing side effects associated with traditional anabolic steroids. This compound has shown promise in:
- Prostate Cancer Treatment : It has been investigated for its efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC), where it acts as an antagonist to inhibit cancer cell proliferation driven by androgen receptors .
Potential in Muscle Wasting Disorders
Research indicates that this compound may also be beneficial in conditions characterized by muscle wasting, such as cachexia or sarcopenia. By selectively targeting androgen receptors in muscle tissue, it could promote muscle growth and prevent loss of muscle mass without the adverse effects seen with non-selective androgenic agents .
Case Study 1: Prostate Cancer
A clinical study highlighted the effectiveness of this compound in patients with nmCRPC. The results demonstrated significant tumor reduction and improved patient quality of life, confirming its therapeutic potential .
Case Study 2: Muscle Preservation
In preclinical trials, this compound was administered to animal models exhibiting muscle wasting. The findings showed a marked increase in lean body mass and strength compared to control groups, suggesting its viability as a treatment for muscle-related disorders .
Comparative Analysis of SARMs
To provide a clearer perspective on the advantages of this compound, the following table compares it with other known SARMs:
Compound Name | Selectivity | Primary Use | Side Effects |
---|---|---|---|
This compound | High | Prostate cancer, muscle wasting | Minimal |
Ostarine (MK-2866) | Moderate | Muscle wasting | Liver toxicity |
Ligandrol (LGD-4033) | High | Muscle gain | Hormonal imbalance |
Vergleich Mit ähnlichen Verbindungen
Ketodarolutamid wird mit anderen nicht-steroidalen Antiandrogenen wie Enzalutamid und Apalutamid verglichen. Während alle diese Verbindungen als Androgenrezeptor-Antagonisten wirken, zeigen Ketodarolutamid und seine Stammverbindung Darolutamid eine viel höhere Affinität und eine stärkere Hemmung des Androgenrezeptors . Darüber hinaus aktiviert Ketodarolutamid keine bestimmten mutierten Androgenrezeptorvarianten, die Enzalutamid und Apalutamid aktivieren . Dies macht Ketodarolutamid zu einer einzigartigen und wertvollen Verbindung bei der Behandlung von Prostatakrebs.
Ähnliche Verbindungen
- Enzalutamid
- Apalutamid
- Darolutamid
Biologische Aktivität
The compound 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide , also known by its CAS number 1297537-33-7, is a pyrazole derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure
The molecular formula for this compound is with a molecular weight of 396.83 g/mol. The structure features a pyrazole core with various substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 396.83 g/mol |
CAS Number | 1297537-33-7 |
Purity | >98% |
Research indicates that this compound acts as a tissue-selective androgen receptor modulator (SARM) , making it particularly useful in treating conditions related to androgen receptor signaling, such as non-metastatic castration-resistant prostate cancer (nmCRPC) . Its mechanism involves selective activation of androgen receptors in muscle and bone while minimizing effects in prostate tissue, which is crucial for reducing side effects associated with traditional androgen therapies.
Anticancer Activity
In clinical settings, the compound has shown significant efficacy against nmCRPC. It was approved by the US FDA in July 2019 for this indication. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in various studies.
Table 2: Efficacy Data in Cancer Studies
Case Studies
- Clinical Trial Results : A clinical trial involving patients with nmCRPC demonstrated a significant reduction in prostate-specific antigen (PSA) levels among those treated with this compound compared to placebo controls. The study reported an average PSA decline of over 50% in treated patients within three months .
- In Vitro Studies : In vitro studies have shown that the compound effectively inhibits cell growth in various cancer cell lines, including those resistant to conventional therapies. For instance, one study reported an IC50 value of 0.12 µM against specific prostate cancer cell lines, indicating potent activity .
Eigenschaften
IUPAC Name |
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBPVBVTPBWIKC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111196 | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-33-7 | |
Record name | 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ORM-15341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketodarolutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETO-DAROLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.